molecular formula C11H16ClN3S B1490305 6-chloro-N,2-dimethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine CAS No. 2006652-67-9

6-chloro-N,2-dimethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine

Cat. No.: B1490305
CAS No.: 2006652-67-9
M. Wt: 257.78 g/mol
InChI Key: WPXAYLIPIUBQFX-UHFFFAOYSA-N
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Description

6-chloro-N,2-dimethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H16ClN3S and its molecular weight is 257.78 g/mol. The purity is usually 95%.
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Biological Activity

6-Chloro-N,2-dimethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C1H1N1S1Cl1\text{C}_1\text{H}_1\text{N}_1\text{S}_1\text{Cl}_1

This structure includes a pyrimidine ring substituted with a chloro group and a dimethyl group, along with a tetrahydrothiopyran moiety. These structural features are crucial for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Dipeptidyl Peptidase-4 (DPP-4) : The compound has been analyzed for its potential as a DPP-4 inhibitor, which is significant in the management of type 2 diabetes mellitus (T2DM). DPP-4 inhibitors enhance the levels of incretin hormones, leading to increased insulin secretion and decreased glucagon levels .
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit the MDM2 protein, which is involved in cancer cell proliferation . The introduction of specific substituents may enhance binding affinity to targets associated with tumor growth.
  • Neuroprotective Effects : Some studies have indicated that compounds similar to this one may possess neuroprotective properties, potentially through modulation of neuropeptide signaling pathways .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Activity Mechanism Reference
DPP-4 InhibitionEnhances incretin levels for better glycemic control
Anticancer PotentialInhibits MDM2 protein leading to reduced cell proliferation
NeuroprotectionModulates neuropeptide signaling pathways

Case Studies

  • DPP-4 Inhibition Study :
    • A study evaluated various compounds for their DPP-4 inhibitory activity, highlighting the importance of substituents like chlorine and methyl groups in enhancing potency. The compound was found to exhibit significant inhibition at low micromolar concentrations.
  • MDM2 Inhibition :
    • In vitro assays demonstrated that modifications to the tetrahydrothiopyran structure could lead to improved binding affinities for MDM2, with some derivatives showing Ki values below 10 nM .
  • Neuroprotective Assays :
    • Animal models treated with similar compounds showed improved cognitive function and reduced markers of neuroinflammation, suggesting a protective role against neurodegenerative processes .

Properties

IUPAC Name

6-chloro-N,2-dimethyl-N-(thian-4-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3S/c1-8-13-10(12)7-11(14-8)15(2)9-3-5-16-6-4-9/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXAYLIPIUBQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N(C)C2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-N,2-dimethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine
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6-chloro-N,2-dimethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine
Reactant of Route 6
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6-chloro-N,2-dimethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.